Tritc-dhpe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

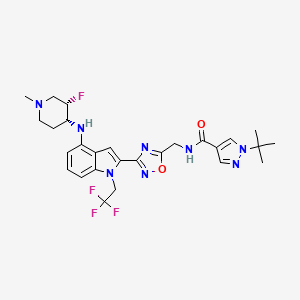

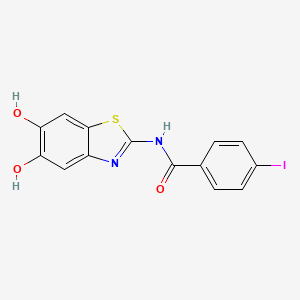

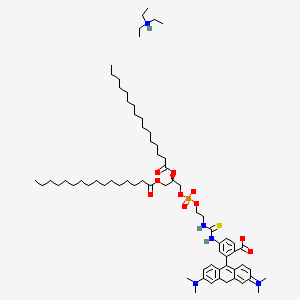

The synthesis of Tritc-dhpe involves the conjugation of tetramethylrhodamine (TRITC) to dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). The process typically includes the following steps:

Activation of TRITC: TRITC is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF).

Conjugation: The activated TRITC is then reacted with DHPE in the presence of a base such as triethylamine (TEA) to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of TRITC are activated using DCC in DMF.

Conjugation in Reactors: The activated TRITC is then reacted with DHPE in industrial reactors, ensuring proper mixing and reaction conditions.

Purification: The product is purified using techniques such as column chromatography to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions

Tritc-dhpe primarily undergoes the following types of reactions:

Substitution Reactions: The thiocarbamoyl group in TRITC can participate in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the rhodamine moiety

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in organic solvents like DMF or dichloromethane (DCM).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Tritc-dhpe has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various chemical assays and studies involving lipid interactions

Biology: Employed in membrane fusion assays and to trace lipid processing during endocytosis

Medicine: Utilized in the development of drug delivery systems and to study cellular uptake mechanisms

Industry: Applied in the production of fluorescent dyes and markers for various industrial applications

Mechanism of Action

Tritc-dhpe exerts its effects through its fluorescent properties. The compound acts as an energy transfer acceptor from lipid probes such as NBD, BODIPY, and fluorescein. The longer emission wavelength of the TRITC dye provides superior separation of donor and acceptor emission signals in resonance energy transfer microscopy .

Comparison with Similar Compounds

Similar Compounds

Fluorescein DHPE: A glycerophosphoethanolamine lipid labeled with fluorescein, used in similar applications but with different excitation and emission properties.

OG488 DHPE: Another glycerophosphoethanolamine lipid labeled with Oregon Green 488, used in fluorescence studies.

Texas Red DHPE: A glycerophosphoethanolamine lipid labeled with Texas Red, used in membrane fusion assays.

Uniqueness

Tritc-dhpe is unique due to its bright red fluorescence and its ability to act as an energy transfer acceptor in fluorescence resonance energy transfer (FRET) assays. This makes it particularly valuable in studies requiring precise separation of donor and acceptor emission signals .

Properties

Molecular Formula |

C69H112N5O10PS |

|---|---|

Molecular Weight |

1234.7 g/mol |

IUPAC Name |

4-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamothioylamino]-2-[3-(dimethylamino)-6-dimethylazaniumylidene-10H-anthracen-9-yl]benzoate;triethylazanium |

InChI |

InChI=1S/C63H97N4O10PS.C6H15N/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(68)74-47-54(77-60(69)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)48-76-78(72,73)75-42-41-64-63(79)65-51-35-38-57(62(70)71)58(46-51)61-55-39-36-52(66(3)4)44-49(55)43-50-45-53(67(5)6)37-40-56(50)61;1-4-7(5-2)6-3/h35-40,44-46,54H,7-34,41-43,47-48H2,1-6H3,(H3-,64,65,70,71,72,73,79);4-6H2,1-3H3/t54-;/m1./s1 |

InChI Key |

DOVQNNKAZFHMDD-KINGROEASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)

![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)